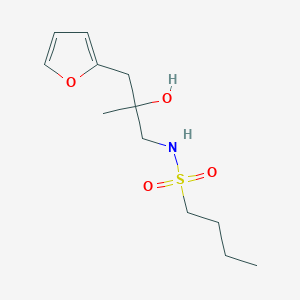![molecular formula C18H20FN7O2 B2593525 1-(7-((4-fluorofenil)amino)-3H-[1,2,3]triazolo[4,5-d]pirimidin-5-il)piperidin-3-carboxilato de etilo CAS No. 1286719-00-3](/img/structure/B2593525.png)
1-(7-((4-fluorofenil)amino)-3H-[1,2,3]triazolo[4,5-d]pirimidin-5-il)piperidin-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Triazolopyrimidines are a subclass of pyrimidines that contain a triazole ring fused to the pyrimidine ring .
Synthesis Analysis
The synthesis of pyrimidines and triazolopyrimidines can involve various methods. One such method is the Dimroth rearrangement, which is used in the synthesis of condensed pyrimidines . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Molecular Structure Analysis
The molecular structure of pyrimidines and triazolopyrimidines is characterized by a six-membered ring containing two nitrogen atoms. In the case of triazolopyrimidines, an additional triazole ring is fused to the pyrimidine ring .
Chemical Reactions Analysis
Pyrimidines and triazolopyrimidines can undergo various chemical reactions. For example, the Dimroth rearrangement is a common reaction involving these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidines and triazolopyrimidines can vary widely depending on their specific structure. Factors that can affect these properties include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han ganado atención por sus propiedades antivirales. En particular, el 1-(7-((4-fluorofenil)amino)-3H-[1,2,3]triazolo[4,5-d]pirimidin-5-il)piperidin-3-carboxilato de etilo exhibe actividad inhibitoria contra el virus de la influenza A. El compuesto 6-amino-4-isobutoxicarboxilato de metilo 1H-indol demostró una IC50 de 7.53 μmol/L y un alto índice de selectividad (IS) de 17.1 contra el virus CoxB3 . Además, otros derivados de este compuesto han mostrado potente actividad antiviral contra el virus Coxsackie B4.
Potencial anti-VIH
Los derivados del indol se han investigado como posibles agentes anti-VIH. Los investigadores han sintetizado nuevos derivados de indol y oxocromenilxantenona y han realizado estudios de acoplamiento molecular para evaluar su eficacia contra el VIH-1 .
Actividad antituberculosa
Los derivados del indol se han investigado como posibles agentes antituberculosos. Aunque no hay estudios específicos sobre este compuesto disponibles fácilmente, su estructura del indol justifica una exploración adicional en el contexto del tratamiento de la tuberculosis.
En resumen, el this compound es prometedor en diversos campos, desde aplicaciones antivirales y anti-VIH hasta posibles efectos antioxidantes y anticancerígenos. Los investigadores deben continuar explorando sus posibilidades terapéuticas y descubrir nuevos usos para este intrigante compuesto. 🌟 .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-[7-(4-fluoroanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O2/c1-2-28-17(27)11-4-3-9-26(10-11)18-21-15(14-16(22-18)24-25-23-14)20-13-7-5-12(19)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H2,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJUBFOIFBWZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=NNN=C3C(=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2593445.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile](/img/structure/B2593446.png)


![N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2593452.png)



![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)

![N-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-N-cyclopentylprop-2-enamide](/img/structure/B2593461.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)
![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2593465.png)
